molecular formula C10H12O4 B14692176 2-Monobenzoylglycerol CAS No. 26699-73-0

2-Monobenzoylglycerol

Cat. No.: B14692176
CAS No.: 26699-73-0
M. Wt: 196.20 g/mol
InChI Key: XNUZWIXOUNSBLL-UHFFFAOYSA-N
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Description

2-Monobenzoylglycerol is an organic compound with the molecular formula C10H12O4 It is a derivative of glycerol, where one of the hydroxyl groups is esterified with a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Monobenzoylglycerol can be synthesized through the esterification of glycerol with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Monobenzoylglycerol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form benzoylformic acid derivatives.

    Reduction: Reduction can yield benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzoylformic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted glycerol derivatives.

Scientific Research Applications

2-Monobenzoylglycerol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of 2-Monobenzoylglycerol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of glycerol and benzoic acid. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

    Monobenzylglycerol: Similar structure but with a benzyl group instead of a benzoyl group.

    Monobenzoylpropane: Similar ester linkage but with a propane backbone instead of glycerol.

    Monobenzoylbutane: Similar ester linkage but with a butane backbone.

Uniqueness: 2-Monobenzoylglycerol is unique due to its glycerol backbone, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-9(7-12)14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUZWIXOUNSBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181205
Record name 2-Monobenzoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26699-73-0
Record name 2-Monobenzoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026699730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Monobenzoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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